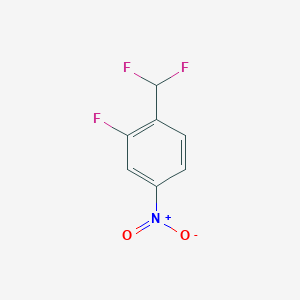
1-(Difluoromethyl)-2-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of substituted aromatic compounds.
Reduction Reactions: Formation of aromatic amines.
Oxidation Reactions: Formation of carboxylic acids.
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-fluoro-4-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials science for its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-2-fluoro-4-nitrobenzene
- 1-(Difluoromethyl)-2-chloro-4-nitrobenzene
- 1-(Difluoromethyl)-2-fluoro-4-aminobenzene
Uniqueness: 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not observed in similar compounds .
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3,7H |
Clé InChI |
YCDXUPWJDHZXHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


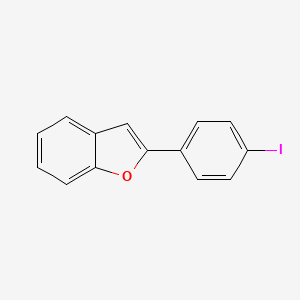
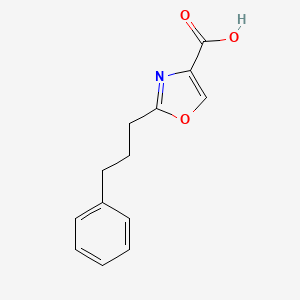
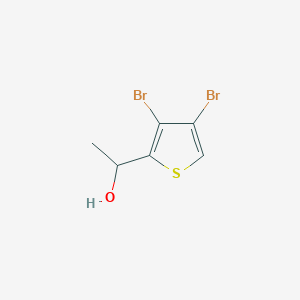
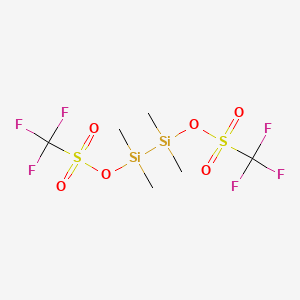

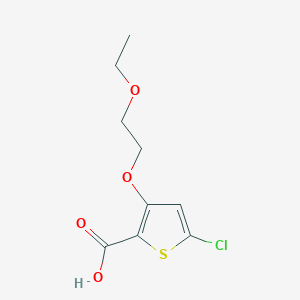
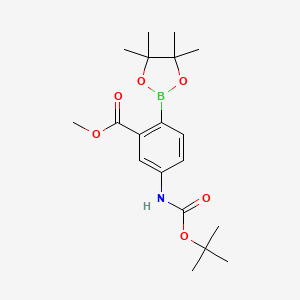
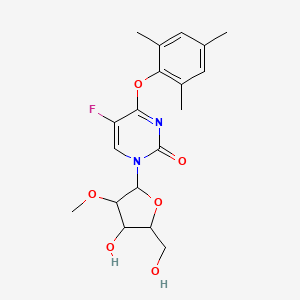
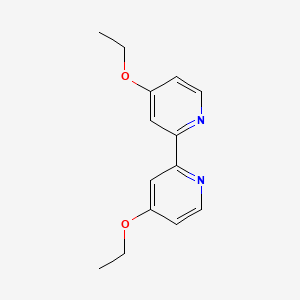
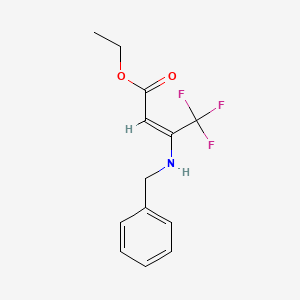

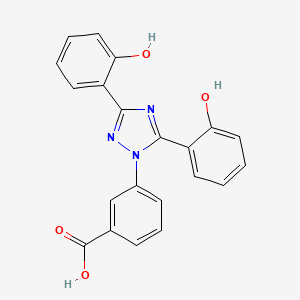
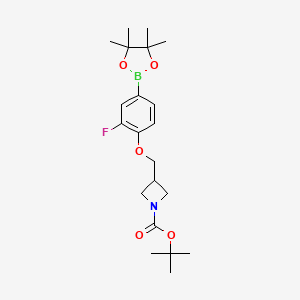
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
